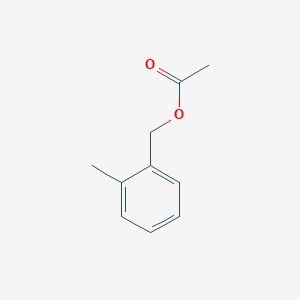
o-Methylbenzyl acetate
Vue d'ensemble
Description
o-Methylbenzyl acetate is a chemical compound that is structurally related to various esters synthesized in the fragrance industry. It is closely related to α-methylbenzyl acetate, which is a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group used as a fragrance ingredient . These esters are typically prepared by reacting an aryl alkyl alcohol with a simple carboxylic acid to generate various esters, including acetates .
Synthesis Analysis
The synthesis of related compounds often involves the use of protective groups and selective reactions. For instance, o-nitrobenzylidene acetals of monosaccharides can be synthesized and then reductively opened to afford photolabile sugars, which can be deprotected by irradiation . Similarly, the synthesis of chiral homobenzylic esters can be achieved through stereoselective synthesis and hydrogenation of (Z)-1-alkyl-2-arylvinyl acetates . The synthesis of complex molecules like 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate involves multiple steps, including benzoylation and acetylation .
Molecular Structure Analysis
The molecular structure of o-Methylbenzyl acetate would be characterized by spectroscopic methods such as NMR and IR, similar to the characterization of related compounds . The structure would feature an aromatic ring with a methoxy substituent and an ester linkage to an acetate group.
Chemical Reactions Analysis
Chemical reactions involving o-Methylbenzyl acetate or related compounds can include photolysis, as seen with photolabile sugars , or hydrogenation reactions to produce chiral esters . The reactivity of such compounds can be influenced by the presence of substituents on the aromatic ring or the nature of the ester linkage.
Physical and Chemical Properties Analysis
The physical and chemical properties of o-Methylbenzyl acetate would be expected to include data on its physical state, boiling point, solubility, and stability. Toxicological and dermatological reviews, such as those conducted for α-methylbenzyl acetate, provide insights into acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, elicitation, and repeated dose data . These properties are crucial for assessing the safety and application of such compounds in various industries, including fragrances.
Applications De Recherche Scientifique
Synthesis and Intermediate in Chemical Reactions : o-Methylbenzyl acetate serves as an intermediate in the synthesis of other chemicals. For example, it's used in the production of o-Methylbenzyl alcohol and other related compounds (Brasen & Hauser, 2003).
Fragrance Material : It is a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance structural group. Toxicologic and dermatologic reviews have been conducted to assess its safety as a fragrance ingredient (Mcginty, Letizia, & Api, 2012).
Pharmacokinetics in Medicine : Its pharmacokinetic properties have been studied in the context of medicines like matrine derivatives, providing insights into drug development and clinical applications (Jiang et al., 2015).
High-Pressure Vapour-Liquid Equilibria Studies : Its properties under high-pressure conditions are of interest in physical chemistry and industrial applications (Calvo & Loos, 2006).
Biological Monitoring and Safety : Its metabolites, like o-methylhippuric acid and S-(o-methylbenzyl)-N-acetylcysteine, are studied for biological monitoring and safety evaluations, particularly in occupational health contexts (Norström et al., 1989).
Enantioselective Catalysis : It's utilized in enantioselective ammonolysis reactions catalyzed by lipases, an important process in chemical synthesis and pharmaceuticals (Hui, 2001).
Material Science and Polymer Chemistry : o-Methylbenzyl acetate is relevant in polymer and materials science, particularly in the development of photolabile groups for altering polymer properties (Zhao et al., 2012).
Safety And Hazards
When handling “o-Methylbenzyl acetate”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
(2-methylphenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKDUUVBVHYZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169650 | |
| Record name | O-Methylbenzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
215.00 to 222.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methylbenzyl alcohol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
o-Methylbenzyl acetate | |
CAS RN |
17373-93-2 | |
| Record name | Acetic acid, (2-methylphenyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17373-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methylbenzyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Methylbenzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-methylbenzyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-METHYLBENZYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOW7I1L9D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylbenzyl alcohol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



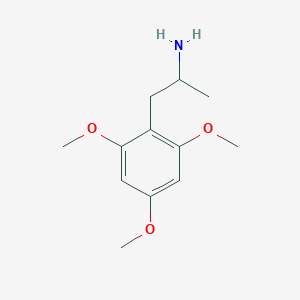
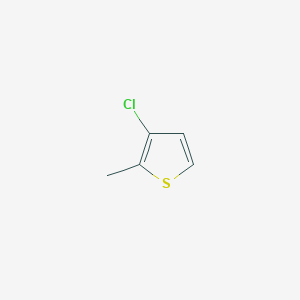
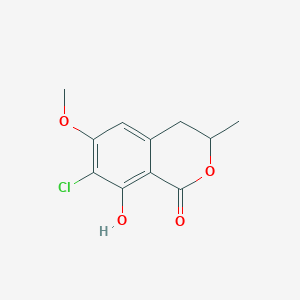

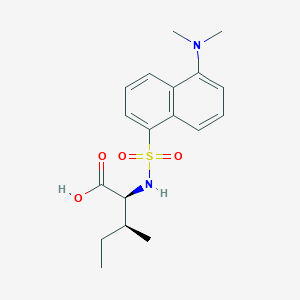

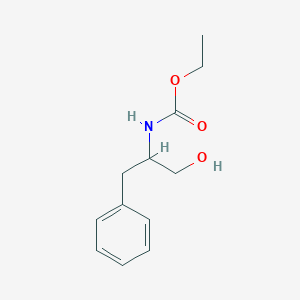
![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)

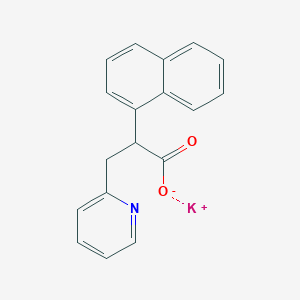
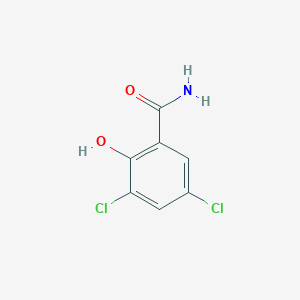
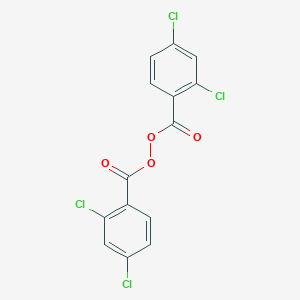
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
